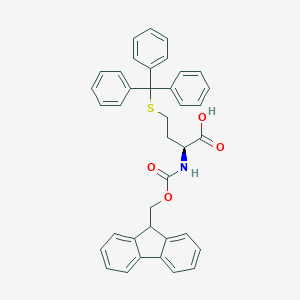

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBGJLDYRSFHBT-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514176 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167015-23-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionine and the Role of S-Trityl Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionine (Fmoc-L-Met-OH), a key building block in solid-phase peptide synthesis (SPPS). It also addresses the theoretical application and chemical principles of S-trityl protection on the methionine side chain, resulting in N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine (Fmoc-Met(Trt)-OH). While specific experimental data for Fmoc-Met(Trt)-OH is not widely available, this guide extrapolates from the well-documented chemistry of its constituent parts to provide a thorough understanding for researchers in peptide chemistry and drug development.

Core Principles and Chemical Properties

In modern peptide synthesis, the Fmoc/tBu strategy is predominant. This strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids, and acid-labile groups for the permanent protection of reactive side chains.

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionine (Fmoc-L-Met-OH) is the standard derivative for incorporating methionine into a peptide sequence using Fmoc-based solid-phase synthesis. The thioether side chain of methionine is susceptible to oxidation, but it is generally considered sufficiently stable under standard SPPS conditions and is therefore typically used without a protecting group.

Below is a summary of the key chemical properties of Fmoc-L-Met-OH.

| Property | Value | References |

| Molecular Formula | C₂₀H₂₁NO₄S | [1] |

| Molecular Weight | 371.45 g/mol | [1] |

| Appearance | White to off-white powder or crystal | |

| Melting Point | 121-123 °C | [1] |

| Optical Rotation [α]20/D | -29.5 ± 1.5° (c = 1% in DMF) | [1] |

| Solubility | Soluble in DMF and other common organic solvents for peptide synthesis. | |

| Purity (HPLC) | ≥98.0% | [1] |

The Trityl (Trt) Protecting Group is a bulky, acid-labile protecting group used for the side chains of several amino acids, including cysteine, histidine, asparagine, and glutamine.[2] Its key features are its stability to the basic conditions used for Fmoc group removal and its lability to mild acidic conditions, making it orthogonal to the Fmoc group.[2]

While not commonly used for methionine, the theoretical This compound (Fmoc-Met(Trt)-OH) would offer protection to the methionine side chain from oxidation. The properties of the trityl group are summarized below.

| Property | Description | References |

| Chemical Nature | Triphenylmethyl group, bulky and acid-labile. | [2] |

| Application | Side-chain protection of amino acids in Fmoc-SPPS. | [2] |

| Stability | Stable to basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal. | [2] |

| Cleavage Conditions | Removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA). | [2][3] |

Experimental Protocols

The following protocols are representative of standard procedures in Fmoc-based solid-phase peptide synthesis and are applicable to the use of Fmoc-L-Met-OH and other Trityl-protected amino acids.

Standard Fmoc-SPPS Cycle

This protocol outlines the sequential steps for the addition of a single amino acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.

-

Drain the reaction vessel and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat the cycle for each amino acid in the peptide sequence.

Cleavage and Global Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail: A common mixture is Reagent K: Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v).[4] Triisopropylsilane (TIS) is often used as a scavenger, especially for Trityl groups.[5] A typical cocktail with TIS is TFA/TIS/Water (95:2.5:2.5).[6]

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Wash the peptide-bound resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations of Key Processes

The following diagrams illustrate the core concepts of the Fmoc-SPPS workflow and the principle of orthogonal protection.

Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis.

References

- 1. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Met(Trt)-OH: A Technical Guide to Its Structure, Function, and Application in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of Fmoc-Met(Trt)-OH, a crucial amino acid derivative for Solid-Phase Peptide Synthesis (SPPS). We will explore its chemical structure, its specific functions in peptide chain elongation, and detailed protocols for its successful incorporation into synthetic peptides, with a focus on preventing common side reactions associated with methionine.

Chemical Structure and Properties

Fmoc-Met(Trt)-OH is a triply functionalized molecule designed for precision and control in SPPS. Its structure consists of three key components:

-

L-Methionine: The core amino acid, containing a thioether side chain.

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group attached to the alpha-amino group, preventing unwanted polymerization during the coupling reaction.

-

S-Trt (Trityl) group: An acid-labile protecting group attached to the sulfur atom of the methionine side chain. It provides steric hindrance to protect the thioether from oxidation and other side reactions.

Quantitative Data

The physical and chemical properties of Fmoc-Met(Trt)-OH and its parent compound, Fmoc-Met-OH, are essential for accurate reagent preparation and synthesis calculations.

| Property | Fmoc-Met-OH | Fmoc-Met(Trt)-OH (Calculated/Typical) | Data Source |

| CAS Number | 71989-28-1 | Not consistently available | [1][2] |

| Molecular Formula | C₂₀H₂₁NO₄S | C₃₉H₃₅NO₄S | [1] |

| Molecular Weight | 371.45 g/mol | ~613.78 g/mol | [1][3] |

| Melting Point | 121-123 °C | Data not widely published; varies | |

| Appearance | White crystalline solid | White to off-white solid | |

| Solubility | Less soluble in DMF | Good solubility in DMF and other organic solvents | [4] |

| Purity (Typical) | ≥98.0% (HPLC) | ≥98.0% (HPLC) |

Function in Peptide Synthesis

The primary challenge in synthesizing methionine-containing peptides is the susceptibility of the thioether side chain to oxidation and S-alkylation.[5][6] While often used without side-chain protection, this can lead to the formation of methionine sulfoxide (Met(O)) and S-tert-butylated methionine impurities, especially during the final acidolytic cleavage step.[5][7][8] The use of Fmoc-Met(Trt)-OH provides an effective solution to mitigate these issues.

-

Nα-Fmoc Group Function: The Fmoc group serves as a temporary protecting shield for the N-terminal amine. Its stability under coupling conditions and its clean, rapid removal with a mild base (typically 20% piperidine in DMF) are hallmarks of modern SPPS.[9] This process, known as deprotection, exposes the amine for the next coupling cycle.

-

S-Trityl (Trt) Group Function: The bulky trityl group sterically protects the nucleophilic sulfur atom of the methionine side chain. This prevents two major side reactions:

-

Oxidation: It shields the thioether from reactive oxygen species and acidic conditions that can lead to the formation of methionine sulfoxide (a +16 Da modification).[7][10]

-

Alkylation: During final cleavage, carbocations generated from other protecting groups (like t-Butyl) or the resin linker can irreversibly alkylate the thioether. The Trt group prevents this S-alkylation.[5]

-

-

Orthogonality: The protection scheme is orthogonal. The Fmoc group is removed by a base, while the Trt group is removed by acid. This differential lability allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection, which is only removed during the final cleavage step.

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale. Reagent equivalents are calculated relative to the initial resin loading.

Protocol 1: Nα-Fmoc Group Deprotection (Standard Cycle)

This procedure is performed before each amino acid coupling step.

-

Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.

-

First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. This initial step removes the majority of the Fmoc group.

-

Second Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete removal.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling step.[11][12]

Protocol 2: Coupling of Fmoc-Met(Trt)-OH

This protocol utilizes HATU, a highly efficient coupling reagent known for fast reaction times and low rates of racemization.[13][14]

-

Reagent Preparation: In a separate reaction vessel, prepare the activation solution:

-

Fmoc-Met(Trt)-OH (4 equivalents)

-

HATU (3.9 equivalents)[13]

-

Dissolve the above in DMF.

-

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution.[13] Allow the mixture to pre-activate for 1-2 minutes. Avoid prolonged pre-activation times.[15][16]

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

-

Reaction Time: Agitate the mixture at room temperature for 30-60 minutes. For complex or sterically hindered sequences, the time may be extended up to 2 hours.[13]

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Global Deprotection

This step simultaneously cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups, including the S-Trityl group.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail designed to scavenge reactive cations and prevent methionine oxidation. A recently developed, highly effective cocktail is recommended.[5][8]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 1.5 to 3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a 50 mL conical tube. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide. The peptide can then be purified via reverse-phase HPLC.

SPPS Workflow Visualization

The cyclical process of extending a peptide chain using Fmoc-Met(Trt)-OH is illustrated below. This workflow highlights the key deprotection and coupling stages that are repeated until the desired sequence is assembled.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. biotage.com [biotage.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. chempep.com [chempep.com]

The Unprotected Thioether: A Technical Guide to Managing Methionine Side-Chain Reactions in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine, a sulfur-containing amino acid, presents a unique challenge in solid-phase peptide synthesis (SPPS). While its thioether side chain is generally considered unreactive during standard Fmoc-based chain elongation, it is highly susceptible to oxidation and S-alkylation during the final acidic cleavage from the resin. This technical guide provides an in-depth analysis of these side reactions and outlines the prevalent strategies to mitigate them. Contrary to the common use of the trityl (Trt) group for protecting other reactive side chains like cysteine and histidine, direct Trt protection of the methionine side chain is not a standard practice. Instead, the focus lies on the judicious selection of scavengers and optimized cleavage cocktails to preserve the integrity of the methionine residue. This guide details the mechanisms of side-chain modification, presents quantitative data on the efficacy of various cleavage protocols, and provides detailed experimental methodologies for their implementation.

The Challenge of Methionine in Peptide Synthesis

The thioether group in methionine's side chain, while relatively inert during the basic conditions of Fmoc deprotection and the neutral to slightly basic conditions of peptide coupling, becomes a reactive nucleophile under the strongly acidic conditions required for cleavage and final deprotection.[1] This leads to two primary side reactions:

-

Oxidation: The thioether is readily oxidized to form methionine sulfoxide (Met(O)), introducing an unwanted +16 Da modification.[1][2] This can occur due to exposure to air or reactive oxygen species generated during the cleavage process.

-

S-alkylation: The nucleophilic sulfur can be alkylated by carbocations generated from the cleavage of other protecting groups (e.g., tert-butyl from Boc or tBu groups) or from the resin linker itself.[3][4] This results in the formation of a sulfonium ion, leading to a significant modification of the peptide's structure and properties.

The bulky and acid-labile trityl (Trt) group, a mainstay for protecting the side chains of cysteine, histidine, asparagine, and glutamine in Fmoc-SPPS, is not conventionally used for methionine.[5][6] The rationale for this is twofold: the thioether's limited reactivity during chain elongation does not typically warrant protection, and the development of effective scavenger strategies for the cleavage step has proven to be a more practical and efficient solution.

Strategies for Preventing Methionine Side Reactions

The cornerstone of preserving methionine integrity in SPPS lies in the composition of the cleavage cocktail. The standard cleavage reagent, trifluoroacetic acid (TFA), is often supplemented with a variety of scavengers to quench reactive species and prevent unwanted modifications.

Scavenger Cocktails for Methionine Protection

A range of scavenger cocktails has been developed to minimize both oxidation and S-alkylation of methionine during TFA cleavage. The selection of the appropriate cocktail depends on the peptide sequence and the other protecting groups present.

| Cleavage Cocktail Composition | Target Side Reaction(s) | Efficacy & Remarks |

| TFA / H₂O / TIS (95:2.5:2.5) | General purpose, some protection against alkylation | Standard cocktail, but can still result in significant methionine oxidation and some S-alkylation.[7] |

| TFA / EDT / TIS (95:2.5:2.5) | Alkylation | Ethane-1,2-dithiol (EDT) is an effective scavenger of tert-butyl cations. |

| TFA / DMS / NH₄I | Oxidation | Dimethylsulfide (DMS) and ammonium iodide can reduce the formation of methionine sulfoxide.[2] |

| TFA / Anisole / TMSCl / Me₂S / PPh₃ | Oxidation and Alkylation | A highly effective cocktail for eradicating oxidation and reducing S-alkylation.[3][4] |

| TFA / Anisole / TIS / TMSCl / Me₂S / PPh₃ | Oxidation and Alkylation (for Cys(Trt)-containing peptides) | The addition of TIS is crucial for the efficient removal of the Trt group from cysteine.[3][4] |

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: Ethane-1,2-dithiol, DMS: Dimethylsulfide, TMSCl: Trimethylsilyl chloride, PPh₃: Triphenylphosphine

Quantitative Data on Cleavage Cocktail Efficacy

Recent studies have provided quantitative data on the effectiveness of different cleavage cocktails in preventing methionine side reactions. The following table summarizes the percentage of desired peptide versus the oxidized and alkylated byproducts for a model peptide containing methionine.

| Cleavage Cocktail | Desired Peptide (%) | Met(O) (%) | S-alkylation (%) | Reference |

| TFA/TIS/H₂O (95:2.5:2.5) | 74.8 | 1.6 | 23.6 | [4] |

| TFA/Anisole (95:5) | 78.0 | 1.8 | 20.2 | [4] |

| TFA/Anisole/TMSCl/Me₂S + PPh₃ (85:5:5:5 + 1mg/mL) | >95 | Eradicated | Reduced | [3][4] |

These data clearly demonstrate that the addition of a sophisticated scavenger combination significantly improves the yield of the desired methionine-containing peptide.

Experimental Protocols

General Protocol for TFA Cleavage and Deprotection

-

Resin Preparation: Following completion of the solid-phase synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.

-

Cleavage Cocktail Preparation: The desired cleavage cocktail is prepared by carefully mixing the components in a fume hood. For cocktails containing solid reagents like triphenylphosphine, ensure complete dissolution.

-

Cleavage Reaction: The cleavage cocktail is added to the resin (typically 10 mL per gram of resin). The mixture is allowed to react at room temperature with occasional swirling for a specified duration (e.g., 1-2 hours).

-

Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

-

Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Specific Protocol for Optimized Methionine Protection

This protocol utilizes the highly effective scavenger cocktail for peptides that do not contain Cys(Trt).

-

Cleavage Cocktail: Prepare a solution of TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v/v/v) and dissolve triphenylphosphine to a final concentration of 1 mg/mL.

-

Reaction Conditions: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 1 hour at room temperature.

-

Work-up: Follow the general protocol for peptide precipitation, isolation, and purification.

For peptides containing Cys(Trt), the recommended cocktail is TFA/Anisole/TIS/TMSCl/Me₂S (80:5:5:5:5 v/v/v/v/v) with 1 mg/mL triphenylphosphine to ensure efficient deprotection of the cysteine side chain.[3][4]

Visualizing the Chemistry of Methionine Side Reactions and Prevention

The following diagrams, generated using Graphviz, illustrate the key chemical pathways involved in methionine side reactions and the workflow for their prevention.

Caption: Key side reactions of methionine during acidic cleavage.

References

- 1. peptide.com [peptide.com]

- 2. biotage.com [biotage.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Acid Lability of the Trityl Group on Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trityl (Trt) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS), prized for its steric bulk and acid lability. However, when protecting the sulfur-containing amino acid methionine, the inherent reactivity of the thioether side chain presents unique challenges during the final acid-mediated deprotection step. This technical guide provides an in-depth analysis of the acid lability of the Trt group on methionine, focusing on the prevention of common side reactions, quantitative data on cleavage efficiency, and detailed experimental protocols.

Core Principles of Trityl Group Protection and Deprotection

The triphenylmethyl (trityl) group is employed to protect the side chains of various amino acids during peptide synthesis. Its acid-labile nature allows for its removal under conditions that are typically orthogonal to the base-labile Fmoc protecting group used for the N-terminus.[1] The cleavage of the Trt group proceeds via an acid-catalyzed mechanism, generating a highly stable trityl carbocation.[2] While this stability facilitates the deprotection, the reactive carbocation can lead to undesirable side reactions with nucleophilic amino acid residues.[2]

Challenges with Trityl-Protected Methionine

The thioether side chain of methionine is particularly susceptible to two primary side reactions during the final trifluoroacetic acid (TFA)-based cleavage and deprotection:

-

Oxidation: The sulfur atom can be readily oxidized to form methionine sulfoxide (Met(O)), resulting in a mass increase of +16 Da in the final peptide.[3][4] This can occur under acidic conditions, especially in the presence of oxidizing species.[3]

-

S-alkylation (tert-butylation): The nucleophilic thioether can be alkylated by carbocations generated during the cleavage of other acid-labile protecting groups, such as the tert-butyl (tBu) group.[3][5] This leads to the formation of a sulfonium salt.

These side reactions can significantly reduce the yield of the desired peptide and complicate purification.

Quantitative Analysis of Deprotection and Side Reactions

The choice of cleavage cocktail and reaction conditions has a profound impact on the efficiency of deprotection and the extent of side reactions. The following tables summarize quantitative data from studies on methionine-containing peptides.

Table 1: Effect of Reaction Time and Temperature on Side Product Formation

| Entry | Cleavage Cocktail | Time (h) | Temperature (°C) | Peptide (%) | Met(O) (%) | S-alkylated Met (%) |

| 1 | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 25 | 75 | 15 | 10 |

| 2 | TFA/TIS/H₂O (95:2.5:2.5) | 0.5 | 25 | 85 | 10 | 5 |

| 3 | TFA/TIS/H₂O (95:2.5:2.5) | 2 | 25 | 70 | 15 | 15 |

| 4 | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 40 | 40 | 10 | 50 |

| 5 | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 6 | 80 | 10 | 10 |

Data adapted from a study on a model peptide containing methionine.[5][6]

Table 2: Efficacy of Different Cleavage Cocktails in Suppressing Side Reactions

| Entry | Cleavage Cocktail | Peptide (%) | Met(O) (%) | S-alkylated Met (%) |

| 1 | TFA/TIS/H₂O (95:2.5:2.5) | 75 | 15 | 10 |

| 2 | TFA/Anisole/TIS/H₂O (90:5:2.5:2.5) | 80 | 10 | 10 |

| 3 | TFA/Anisole/Me₂S/TIS/H₂O (85:5:5:2.5:2.5) | 90 | 5 | 5 |

| 4 | TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + PPh₃ | >95 | <1 | <5 |

| 5 | TFA/Anisole/TMSCl/TIS/Me₂S (80:5:5:5:5) + PPh₃ | >95 | <1 | <5 |

| 6 | Reagent H | >95 | Not Detected | - |

Data adapted from studies on various methionine-containing peptides.[4][5][6][7] TIS: Triisopropylsilane, Me₂S: Dimethylsulfide, TMSCl: Trimethylsilyl chloride, PPh₃: Triphenylphosphine. Reagent H composition is detailed in the experimental protocols section.

Experimental Protocols

General Protocol for Global Deprotection of a Methionine-Containing Peptide

This protocol is designed for the final cleavage of a peptide from the resin and the removal of all acid-labile protecting groups, including Trt from methionine.

-

Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail. For peptides containing methionine, "Reagent H" or a TMSCl/PPh₃-containing cocktail is recommended.[4][7][8]

-

Reagent H: Mix trifluoroacetic acid (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).[4][8]

-

TMSCl/PPh₃ Cocktail: For a Cys(Trt) and Met-containing peptide, a mixture of TFA/Anisole/TMSCl/TIS/Me₂S (80:5:5:5:5) containing 1 mg of PPh₃ per mL of reagent is effective.[7]

-

-

Cleavage Reaction: Suspend the dried peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin).

-

Incubation: Stir the suspension at room temperature for 1-3 hours. The optimal time may need to be determined empirically.[7][8]

-

Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the peptide with cold ether and dry it under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Selective Deprotection of Trt-Methionine on Resin

This protocol allows for the removal of the Trt group from methionine while the peptide remains attached to the solid support, enabling on-resin modifications.

-

Resin Preparation: Swell the Trt-methionine-containing peptide-resin in DCM.

-

Deprotection Solution: Prepare a solution of 1-5% TFA in DCM. The exact concentration may need to be optimized to ensure selective removal of the Trt group without premature cleavage from the resin.[9]

-

Deprotection Reaction: Treat the resin with the dilute TFA solution for 10-30 minutes at room temperature. Monitor the deprotection progress.

-

Washing: After complete deprotection, wash the resin thoroughly with DCM, followed by a neutralizing wash with a solution of 1-5% N,N-diisopropylethylamine (DIPEA) in DCM, and finally with DCM and dimethylformamide (DMF) to prepare for subsequent on-resin reactions.

Visualizing the Mechanisms and Workflows

Acid-Catalyzed Cleavage of Trt-Methionine

Caption: Acid-catalyzed cleavage of the Trt group from methionine.

Experimental Workflow for Global Deprotection

Caption: Workflow for the global deprotection of a methionine-containing peptide.

Conclusion

The successful synthesis of methionine-containing peptides relies on a thorough understanding of the acid lability of the Trt protecting group and the potential for side reactions. By selecting appropriate cleavage cocktails containing effective scavengers and optimizing reaction conditions, researchers can significantly mitigate the risks of methionine oxidation and S-alkylation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals to enhance the yield and purity of their target peptides.

References

- 1. biotage.com [biotage.com]

- 2. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

Orthogonal Protection Strategy Using Fmoc-Met(Trt)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the orthogonal protection strategy centered on the use of N-α-Fmoc-L-methionine(S-trityl) (Fmoc-Met(Trt)-OH) in solid-phase peptide synthesis (SPPS). This strategy is fundamental for the successful synthesis of complex peptides, where the unique properties of the methionine residue require robust side-chain protection to prevent unwanted side reactions. This document details the underlying chemical principles, comprehensive experimental protocols, and critical considerations for the effective application of this strategy.

Core Principles of the Fmoc/Trt Orthogonal System

In the intricate process of peptide synthesis, an orthogonal protection strategy is employed to selectively mask and deprotect various reactive functional groups.[1] This allows for the controlled, stepwise assembly of amino acids into a defined sequence with high fidelity.[2] The Fmoc/Trt strategy is a cornerstone of modern SPPS, relying on two distinct classes of protecting groups with mutually exclusive cleavage conditions.

-

Temporary Nα-Amino Protection (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group safeguards the α-amino group of the incoming amino acid. Its key feature is its lability to basic conditions, typically a solution of piperidine in N,N-dimethylformamide (DMF), which allows for its removal at the beginning of each coupling cycle without affecting the acid-sensitive side-chain protecting groups.

-

Side-Chain Protection (Trt): The triphenylmethyl (trityl, Trt) group is a bulky, acid-labile protecting group.[3] It is employed to protect the reactive side chains of several amino acids, including the thioether of methionine.[4] The Trt group is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the methionine side chain throughout the synthesis.[3] It is then removed during the final step of peptide cleavage from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[3]

The orthogonality of the base-labile Fmoc group and the acid-labile Trt group is the foundation of this strategy, enabling the precise and efficient synthesis of methionine-containing peptides.

The Role of Trityl Protection for Methionine

The thioether side chain of methionine is susceptible to several side reactions during SPPS, primarily oxidation. While often used without side-chain protection, this can lead to the formation of methionine sulfoxide, complicating the purification and potentially altering the biological activity of the final peptide.[5] The bulky trityl group provides steric hindrance, effectively shielding the sulfur atom from oxidation and other unwanted reactions, such as S-alkylation, during the iterative cycles of peptide synthesis.[6]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of SPPS using Fmoc-Met(Trt)-OH.

Resin Preparation and First Amino Acid Coupling

This protocol describes the initial loading of the first Fmoc-protected amino acid onto the resin. For this example, a 2-chlorotrityl chloride resin is used, which allows for the cleavage of the final peptide with minimal risk of side reactions like diketopiperazine formation.[7]

Table 1: Reagents and Conditions for First Amino Acid Coupling

| Parameter | Value |

| Resin | 2-Chlorotrityl chloride resin |

| Fmoc-Amino Acid | 3 equivalents (relative to resin loading) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 30 - 60 minutes |

| Temperature | Room Temperature |

Protocol:

-

Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.

-

Drain the DCM.

-

Dissolve the first Fmoc-protected amino acid (3 equivalents) and DIPEA (7.5 equivalents) in dry DCM.

-

Add the amino acid solution to the resin and agitate the mixture for 30-60 minutes at room temperature.[8]

-

Drain the coupling solution.

-

To cap any unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 15 minutes.[8]

-

Drain the capping solution and wash the resin thoroughly with DCM and then DMF.

Peptide Chain Elongation Cycle

Each cycle of amino acid addition involves two key steps: Fmoc deprotection and coupling of the next amino acid.

Table 2: Reagents and Conditions for Fmoc Deprotection

| Parameter | Value |

| Reagent | 20% (v/v) Piperidine in DMF |

| Treatment Time | 5-20 minutes |

| Temperature | Room Temperature |

Protocol:

-

Wash the resin-bound peptide with DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-20 minutes at room temperature.[9]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

This protocol outlines the coupling of Fmoc-Met(Trt)-OH using HBTU/DIPEA activation, a common and efficient method.

Table 3: Reagents and Conditions for Fmoc-Met(Trt)-OH Coupling

| Parameter | Value |

| Fmoc-Met(Trt)-OH | 3 equivalents |

| Coupling Reagent | HBTU (2.9 equivalents) |

| Base | DIPEA (6 equivalents) |

| Solvent | DMF |

| Reaction Time | 1-2 hours |

| Temperature | Room Temperature |

Protocol:

-

In a separate vessel, dissolve Fmoc-Met(Trt)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the mixture for 1-2 hours at room temperature.[3]

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF and then DCM.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions, particularly the oxidation and S-alkylation of the newly deprotected methionine.[2][9]

Table 4: Recommended Cleavage Cocktail for Met(Trt)-Containing Peptides

| Reagent | Percentage (v/v) | Function |

| Trifluoroacetic Acid (TFA) | 80-85% | Cleavage and deprotection |

| Anisole | 5% | Scavenger |

| Trimethylsilyl chloride (TMSCl) | 5% | Reduces oxidation |

| Dimethyl sulfide (Me₂S) | 5% | Reduces oxidation |

| Triisopropylsilane (TIS) | 5% | Scavenger for Trt cation |

| Triphenylphosphine (PPh₃) | 0.1% (w/v) | Reduces oxidation |

Note: TIS is crucial for peptides containing Cys(Trt) and is also effective for Met(Trt).[9]

Protocol:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Prepare the cleavage cocktail in a fume hood. For a peptide also containing Cys(Trt), a recommended mixture is TFA/Anisole/TMSCl/TIS/Me₂S with 0.1% PPh₃ (80:5:5:5:5).[2][9]

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 1-2 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and byproducts.

-

Dry the crude peptide under vacuum.

Visualizations

The following diagrams illustrate the key workflows and chemical logic of the orthogonal protection strategy using Fmoc-Met(Trt)-OH.

Caption: General workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonal deprotection scheme for Fmoc and Trt protecting groups.

Conclusion

The orthogonal protection strategy utilizing Fmoc-Met(Trt)-OH is a robust and reliable method for the synthesis of methionine-containing peptides. The distinct chemical labilities of the Fmoc and Trt groups allow for their selective removal, ensuring the controlled assembly of the peptide chain. Careful selection of coupling reagents and, critically, the composition of the final cleavage cocktail are paramount to minimizing side reactions such as oxidation and S-alkylation of the methionine residue. The protocols and data presented in this guide provide a comprehensive framework for researchers to successfully implement this strategy in their peptide synthesis endeavors.

References

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. biotage.com [biotage.com]

- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Solubility Characteristics of Fmoc-Met(Trt)-OH in SPPS Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-S-trityl-L-methionine (Fmoc-Met(Trt)-OH) in solvents commonly utilized in Solid-Phase Peptide Synthesis (SPPS). An understanding of the solubility of this critical building block is paramount for the successful synthesis of peptides, directly impacting coupling efficiency, purity, and overall yield. While precise quantitative solubility data for Fmoc-Met(Trt)-OH is not extensively documented in publicly available literature, this guide consolidates qualitative information, data from analogous compounds, and detailed experimental protocols to empower researchers in optimizing their synthetic strategies.

Introduction to Fmoc-Met(Trt)-OH in SPPS

Fmoc-Met(Trt)-OH is a derivative of the amino acid methionine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the sulfur-containing side-chain is protected by a trityl (Trt) group. The Fmoc group is base-labile and is removed at each cycle of peptide synthesis, while the acid-labile Trt group provides robust protection for the methionine side-chain, preventing potential oxidation during synthesis. The solubility of this protected amino acid in the reaction solvent is a critical factor for ensuring that the coupling reactions proceed to completion.

Qualitative and Estimated Quantitative Solubility Data

The solubility of Fmoc-amino acids in SPPS solvents is influenced by a variety of factors, including the polarity of the solvent, the nature of the amino acid side chain, and the protecting groups. Generally, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are effective at solvating the protected amino acids and the growing peptide chain. Dichloromethane (DCM) is a less polar solvent and typically exhibits lower solvating power for these compounds.

While specific quantitative data for Fmoc-Met(Trt)-OH is scarce, a qualitative assessment and estimated solubility based on available data for similar compounds are presented in the tables below. It is crucial to note that these values should be considered as guidelines, and empirical determination is highly recommended for specific applications.

Table 1: Qualitative Solubility of Fmoc-Met(Trt)-OH in Common SPPS Solvents

| Solvent | Abbreviation | General Solubility | Notes |

| N,N-Dimethylformamide | DMF | Good to Excellent | The most common solvent for Fmoc-SPPS. The bulky Trt group may slightly reduce solubility compared to smaller protecting groups. |

| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | Often used as an alternative to DMF, with similar or slightly better solvating properties for protected amino acids. |

| Dichloromethane | DCM | Poor to Limited | Generally not a suitable solvent for dissolving Fmoc-amino acids for coupling reactions due to its lower polarity. |

Table 2: Estimated and Comparative Quantitative Solubility Data

| Compound | Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Notes |

| Fmoc-Met(Trt)-OH | DMF | Estimated > 0.2 M | Estimated > 119.5 | Based on typical concentrations used in SPPS and qualitative descriptions. Empirical verification is recommended. |

| Fmoc-Met(Trt)-OH | NMP | Estimated > 0.2 M | Estimated > 119.5 | Similar to DMF, considered a good solvent. |

| Fmoc-Met(Trt)-OH | DCM | Low | Low | Not recommended for dissolution for coupling. |

| Fmoc-Met-OH | DMF | ≥ 0.5 | ≥ 185.7 | Data for the non-tritylated analogue suggests good solubility of the parent amino acid derivative.[1] |

| Fmoc-Gln(Trt)-OH | DMF | ~0.5 M (from 25 mmole in 50 mL) | ~305.4 | Data for another Trt-protected amino acid indicates high solubility in DMF.[2] |

Molecular Weight of Fmoc-Met(Trt)-OH: 597.74 g/mol

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following protocol outlines the "saturation shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) analysis, a widely accepted technique for determining the solubility of chemical compounds.

Materials

-

Fmoc-Met(Trt)-OH

-

SPPS-grade solvents (DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-Met(Trt)-OH to a known volume of the desired SPPS solvent in a sealed vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-Met(Trt)-OH of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

-

Quantification:

-

Determine the concentration of Fmoc-Met(Trt)-OH in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of Fmoc-Met(Trt)-OH in the tested solvent at the specified temperature.

-

Visualizations

Chemical Structures

Caption: Chemical structures of Fmoc-Met(Trt)-OH and common SPPS solvents.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Fmoc-Met(Trt)-OH.

Role of Solubility in the SPPS Cycle

Caption: The critical role of solubility in the SPPS coupling step.

Conclusion

The solubility of Fmoc-Met(Trt)-OH is a key parameter for achieving high efficiency and purity in Solid-Phase Peptide Synthesis. While precise quantitative data remains elusive in the public domain, qualitative assessments and data from analogous compounds indicate good solubility in DMF and NMP, and poor solubility in DCM. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. By understanding and controlling the solubility of this and other protected amino acids, researchers can significantly enhance the success of their peptide synthesis endeavors.

References

An In-depth Technical Guide to N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH)

A Note on Chemical Nomenclature: The compound of interest, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine, is likely a misnomer. In standard peptide synthesis, the side chain of methionine, a thioether, is typically not protected due to its relative stability. However, the "triphenyl" designation strongly suggests the presence of a trityl (Trt) protecting group. This combination of an N-terminal fluorenylmethoxycarbonyl (Fmoc) group and a side-chain trityl group is characteristic of the widely used cysteine derivative, N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) . This guide will focus on this latter compound, as it is a cornerstone for the synthesis of cysteine-containing peptides in research and drug development.

Introduction

N-α-Fmoc-S-trityl-L-cysteine, commonly abbreviated as Fmoc-Cys(Trt)-OH, is an essential building block in modern solid-phase peptide synthesis (SPPS). Cysteine's reactive thiol (-SH) side chain necessitates protection to prevent unwanted side reactions, such as oxidation to form disulfide bonds, during peptide chain elongation.[1] The trityl group provides robust, acid-labile protection for the thiol, ensuring the integrity of the cysteine residue until it is intentionally deprotected. This guide provides a comprehensive overview of the properties, applications, and experimental protocols for the effective use of Fmoc-Cys(Trt)-OH in peptide synthesis for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Fmoc-Cys(Trt)-OH is a white to off-white powder with the CAS number 103213-32-7 .[2][3][4][5] Its key properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 103213-32-7[2][3][4][5] |

| Molecular Formula | C₃₇H₃₁NO₄S[2][3][5] |

| Molecular Weight | 585.71 g/mol [2][3][5] |

| Melting Point | 170-173 °C[5] |

| Appearance | White to almost white powder[5] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water.[3][5] |

| Storage Temperature | 2-8°C[5] |

Role in Solid-Phase Peptide Synthesis

The use of Fmoc-Cys(Trt)-OH is integral to the Fmoc/tBu strategy of SPPS. The Fmoc group on the α-amino position is base-labile and is removed at each cycle of amino acid addition, while the trityl group on the cysteine side chain is stable to these basic conditions. The Trt group is subsequently removed during the final acidolytic cleavage of the peptide from the solid support.[6]

The general workflow for incorporating Fmoc-Cys(Trt)-OH into a peptide sequence using SPPS is depicted below.

References

Navigating Peptide Synthesis: A Technical Guide to Fmoc-Protected Methionine and Trityl-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fmoc-protected amino acids used in solid-phase peptide synthesis (SPPS), with a special focus on Methionine and the role of the Trityl protecting group. It aims to clarify the chemical properties, experimental protocols, and workflows relevant to researchers in peptide chemistry and drug development.

Introduction: The Case of Fmoc-Met(Trt)-OH

A query for "Fmoc-Met(Trt)-OH" presents an anomaly in standard peptide synthesis nomenclature. The side chain of Methionine (Met), a thioether, is generally stable during Fmoc-based solid-phase peptide synthesis and does not typically require a protecting group. While oxidation of the methionine residue can be a concern, this is usually addressed by adding scavengers during the final cleavage step rather than by protecting the side chain.

The Trityl (Trt) group is a bulky acid-labile protecting group commonly used to protect the side chains of amino acids such as Histidine (His), Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln). Therefore, it is highly probable that "Fmoc-Met(Trt)-OH" is a misnomer for either the standard unprotected Fmoc-Met-OH or a different Trityl-protected amino acid like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH .

This guide will proceed by providing detailed information on Fmoc-Met-OH and representative Trityl-protected amino acids, which are critical reagents in peptide synthesis.

Core Reagent Data

The following table summarizes the key quantitative data for the relevant Fmoc-protected amino acids discussed.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Fmoc-Met-OH | C₂₀H₂₁NO₄S | 371.45 | 71989-28-1 |

| Fmoc-His(Trt)-OH | C₄₀H₃₃N₃O₄ | 619.71 | 109425-51-6 |

| Fmoc-Cys(Trt)-OH | C₃₇H₃₁NO₄S | 585.71 | 103213-32-7 |

Experimental Protocols

The following sections detail the standard methodologies for the use of Fmoc-protected amino acids in solid-phase peptide synthesis.

Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support (resin). The choice of resin depends on whether the desired peptide C-terminus is an acid (e.g., Wang resin, 2-Chlorotrityl chloride resin) or an amide (e.g., Rink amide resin).

Protocol:

-

Weigh the desired amount of resin (typically on a 0.1 to 0.25 mmol scale) and place it into a suitable reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin.

-

Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid in the sequence. This is achieved using a mild base.

Protocol:

-

Wash the swollen resin with DMF (3 times).

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Amino Acid Coupling

The next Fmoc-protected amino acid in the sequence is activated and coupled to the free N-terminal amine on the growing peptide chain.

Protocol:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents), and a base, typically DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents).

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To confirm the completion of the coupling reaction, a qualitative test such as the Kaiser test can be performed.

-

After completion, drain the coupling solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Protocol for Trityl-protected residues:

-

Wash the final peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail for Trt and other acid-labile groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap the released Trityl cations.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Strategic Incorporation of Methionine in Bioactive Peptides

An In-depth Technical Guide to Fmoc-Met-OH as a Building Block for Bioactive Peptides

Methionine, a sulfur-containing amino acid, plays a pivotal role in the structure and function of numerous bioactive peptides. Its thioether side chain can act as a cellular antioxidant, contribute to the hydrophobic core of peptide structures, and participate in receptor binding.[1][2] In the realm of synthetic peptide manufacturing, particularly through Fmoc-based solid-phase peptide synthesis (SPPS), the incorporation of methionine presents unique challenges and requires specific strategic considerations.

This technical guide provides a comprehensive overview of the use of N-α-Fmoc-L-methionine (Fmoc-Met-OH) as a building block for bioactive peptides. Contrary to many other amino acids with reactive side chains, methionine is typically incorporated without a side-chain protecting group.[3][4] This guide will delve into the rationale behind this strategy, the potential side reactions, and the optimized protocols required to ensure the synthesis of high-purity methionine-containing peptides.

Core Chemical Data of Fmoc-Met-OH

For accurate and reproducible peptide synthesis, understanding the fundamental properties of the amino acid building block is essential.

| Property | Value |

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine |

| CAS Number | 71989-28-1[1][5] |

| Molecular Formula | C₂₀H₂₁NO₄S[1][5] |

| Molecular Weight | 371.45 g/mol [1][5] |

| Appearance | White to off-white powder |

| Solubility | Readily soluble in DMF and NMP |

The Chemistry of Methionine in Fmoc-SPPS

The thioether side chain of methionine is relatively stable under the standard conditions of Fmoc-SPPS, which involve iterative cycles of basic deprotection (typically with piperidine) and amide bond formation.[3] This stability is the primary reason why side-chain protection for methionine is generally omitted.

However, the nucleophilic nature of the sulfur atom makes it susceptible to side reactions under the acidic conditions of the final cleavage and deprotection step. The two most common side reactions are:

-

Oxidation: The thioether can be oxidized to form methionine sulfoxide (Met(O)). This is the most prevalent side reaction and can occur during the final cleavage with trifluoroacetic acid (TFA), especially in the presence of atmospheric oxygen or trace peroxides in solvents.[6][7] This oxidation adds 16 Da to the mass of the peptide and can significantly impact its biological activity.

-

S-alkylation: The sulfur atom can be alkylated by carbocations generated during the cleavage of other side-chain protecting groups, such as the tert-butyl group, leading to the formation of a sulfonium salt.[7][8]

Experimental Protocols

The successful incorporation of methionine into a peptide sequence hinges on a standard Fmoc-SPPS workflow followed by a carefully optimized cleavage protocol.

Standard Protocol for Fmoc-Met-OH Incorporation in SPPS

This protocol outlines the key steps for coupling Fmoc-Met-OH within a peptide sequence on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Met-OH (3 equivalents), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.

-

Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and mix for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times).

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection: Preventing Methionine Oxidation

The final cleavage step is critical for obtaining a high-purity methionine-containing peptide. The use of a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)) can lead to significant oxidation of the methionine residue.[3] Therefore, specialized cleavage cocktails containing scavengers that reduce the formation of oxidizing species and protect the thioether are mandatory.

Recommended Cleavage Protocol:

-

After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail immediately before use. For a peptide containing methionine, a recommended cocktail is Reagent K or a similar formulation.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

Quantitative Data: The Impact of Cleavage Cocktail on Purity

The choice of cleavage cocktail has a dramatic impact on the purity of the final methionine-containing peptide. The following table presents illustrative data from the synthesis of a model peptide, demonstrating the effectiveness of an optimized cleavage cocktail.

| Cleavage Cocktail | Peptide Purity (HPLC) | % Oxidized Peptide |

| Standard (95% TFA, 2.5% H₂O, 2.5% TIS) | ~50% | ~50%[3] |

| Optimized Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | >95% | <2% |

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Oxidation of methionine to methionine sulfoxide.

Caption: Antioxidant role of methionine-containing peptides.

Conclusion

The successful synthesis of bioactive peptides containing methionine via Fmoc-SPPS is readily achievable with a proper understanding of the potential side reactions. While the methionine side chain does not require protection during the coupling steps, the final acidolytic cleavage is a critical stage where oxidation can significantly compromise the purity and yield of the target peptide. By employing optimized cleavage cocktails rich in scavengers and maintaining an inert atmosphere, researchers can effectively prevent the formation of methionine sulfoxide and other byproducts. The protocols and data presented in this guide offer a robust framework for scientists and drug development professionals to confidently incorporate Fmoc-Met-OH into their synthetic strategies, paving the way for the discovery and development of novel peptide-based therapeutics.

References

- 1. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biotage.com [biotage.com]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Met(Trt)-OH in Manual Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient and successful incorporation of Fmoc-Met(Trt)-OH into peptide sequences during manual solid-phase peptide synthesis (SPPS). Methionine, a sulfur-containing amino acid, is susceptible to side reactions, primarily oxidation and S-alkylation, during peptide synthesis and cleavage.[1][2][3] The use of the acid-labile trityl (Trt) protecting group for the methionine side chain, in conjunction with the Fmoc/tBu strategy, is a common approach to mitigate these issues.[4] This document outlines detailed protocols, comparative data for key steps, and troubleshooting guidance to ensure high purity and yield of the final peptide product.

Overview of the Fmoc-Met(Trt)-OH Strategy

The use of Fmoc-Met(Trt)-OH in SPPS follows the standard Fmoc/tBu chemistry workflow. The Nα-Fmoc group is a temporary protecting group removed by a weak base (e.g., piperidine), while the side-chain protecting groups, including the Trt group on methionine, are "permanent" and removed during the final cleavage from the resin with a strong acid (e.g., trifluoroacetic acid - TFA).[5] The bulky Trt group on the methionine side chain helps to prevent its oxidation during the synthesis cycles.

Key Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient peptide synthesis. The choice of resin depends on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).[6]

Protocol:

-

Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[6][7]

-

Add a suitable solvent for swelling, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[7][8]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]

-

After swelling, wash the resin multiple times with the synthesis solvent (e.g., DMF) to remove any impurities.

Nα-Fmoc Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling reaction.

Protocol:

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[9][10]

-

Agitate the mixture for 5-10 minutes at room temperature.[2][10]

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.[11]

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[12]

Coupling of Fmoc-Met(Trt)-OH

The efficient coupling of the sterically hindered Fmoc-Met(Trt)-OH is critical for the success of the synthesis. The choice of coupling reagent and conditions can significantly impact the coupling efficiency.

Protocol (using HATU/DIPEA):

-

In a separate vial, pre-activate the Fmoc-Met(Trt)-OH by dissolving it (3-5 equivalents relative to the resin loading) and an equivalent amount of an activating agent such as HATU in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[12]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

To monitor the completion of the coupling reaction, perform a qualitative test such as the Kaiser test.[6] A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

After a successful coupling, wash the resin thoroughly with DMF and then with DCM.

Table 1: Common Coupling Reagents for Fmoc-Met(Trt)-OH

| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Notes |

| HBTU/HOBt | HOBt | DIPEA/NMM | 30-120 min | A widely used and effective combination. |

| HATU | - | DIPEA/NMM | 30-60 min | Highly reactive, suitable for sterically hindered amino acids. |

| DIC/HOBt | HOBt | - | 60-240 min | Carbodiimide-based activation; the resulting urea is soluble.[13] |

| PyBOP | - | DIPEA/NMM | 30-120 min | Phosphonium-based reagent with high coupling efficiency.[12] |

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the Trt group from methionine. This step is highly susceptible to side reactions, particularly the oxidation of the methionine thioether.[1][3] The use of a cleavage cocktail containing scavengers is essential to minimize these side reactions.[1][2]

Protocol:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a fresh cleavage cocktail. For peptides containing methionine, a cocktail designed to suppress oxidation is crucial.

-

Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[14]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[15]

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and other small molecules.[15]

-

Dry the crude peptide pellet under vacuum.

Table 2: Recommended Cleavage Cocktails for Methionine-Containing Peptides

| Reagent Cocktail | Composition (v/v/w) | Cleavage Time | Target Residues & Notes |

| Reagent K [16] | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | 2-4 hours | General purpose, good for Met, Cys, Trp.[17] |

| Modified Reagent B [3] | TFA / Water / TIS (95:2.5:2.5) | 2-3 hours | TIS scavenges the trityl cation. May still result in some Met oxidation.[3] |

| Optimized for Met [2] | TFA / Anisole / TMSCl / Me₂S / PPh₃ (85:5:5:5:0.1%) | 1 hour | Designed to eradicate oxidation and reduce S-alkylation.[2] |

| Reagent H [17] | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | 1-2 hours | Prevents methionine oxidation.[17] |

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the key processes in the manual solid-phase synthesis of a peptide containing Fmoc-Met(Trt)-OH.

Caption: General workflow for manual solid-phase peptide synthesis.

Caption: Final cleavage and potential side reactions for methionine.

Troubleshooting

-

Incomplete Coupling: If the Kaiser test is positive after the initial coupling time, a double coupling (repeating the coupling step) is recommended. Using a more potent coupling reagent like HATU can also improve efficiency for sterically hindered residues.

-

Oxidation of Methionine: If mass spectrometry analysis of the crude peptide shows a significant +16 Da peak, this indicates oxidation. Using an optimized cleavage cocktail with reducing agents and scavengers is crucial.[1][3] The purification process may also need to be optimized to separate the oxidized species.

-

Incomplete Trityl Deprotection: The presence of a peak corresponding to the mass of the peptide with the Trt group still attached indicates incomplete deprotection. This can be addressed by increasing the cleavage time or using a stronger acid concentration in the cleavage cocktail. The presence of TIS in the cleavage cocktail is also important to scavenge the trityl cation and drive the deprotection to completion.[18]

-

Poor Solubility of Fmoc-Met(Trt)-OH: While generally soluble in DMF and NMP, in some cases, solubility can be an issue, especially at high concentrations.[19][20] Gentle warming or sonication can aid in dissolution. Ensure the solvent is of high purity, as impurities can affect solubility.[8]

References

- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biotage.com [biotage.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. wernerlab.weebly.com [wernerlab.weebly.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

Application Note: Automated Solid-Phase Peptide Synthesis Protocol with Fmoc-Met(Trt)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, with automated synthesizers enhancing reproducibility and throughput.[1][2] The Fmoc/tBu strategy is widely adopted due to its use of milder reaction conditions compared to older Boc-based methods.[3] The incorporation of methionine (Met) presents a unique challenge due to the susceptibility of its thioether side chain to oxidation, which can occur during synthesis or the final cleavage step, resulting in a +16 Da modification to methionine sulfoxide.[4][5][6]